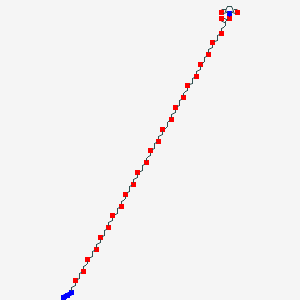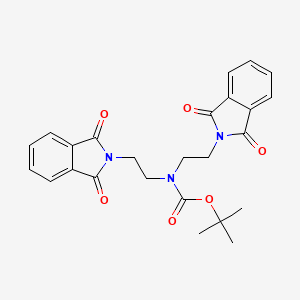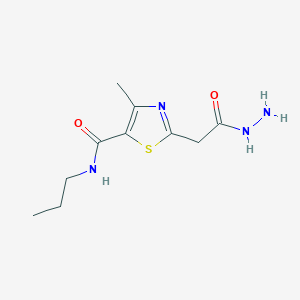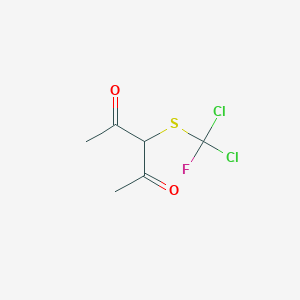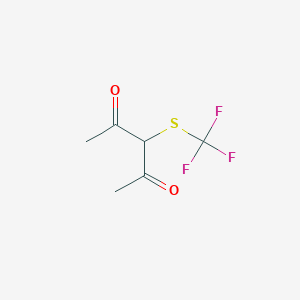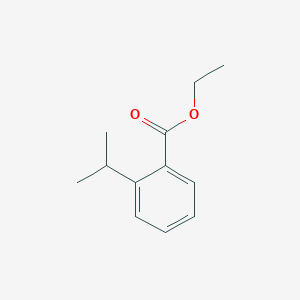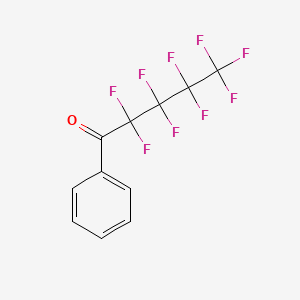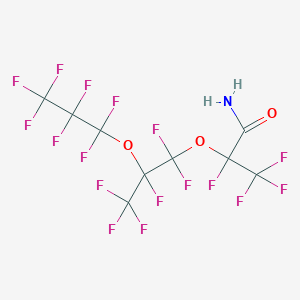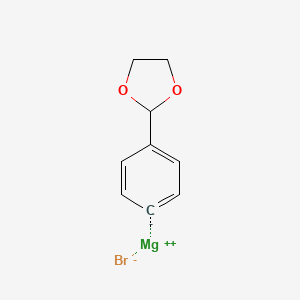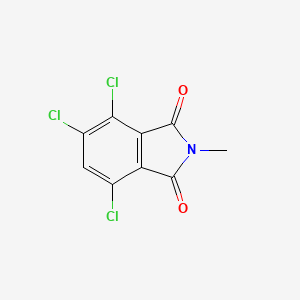
3,4,6-Trichloro-N-methylphthalimide
説明
3,4,6-Trichloro-N-methylphthalimide (TCMPMI) is an organic chemical compound of the phthalimide family. It is a white, crystalline solid with a molecular weight of 243.5 g/mol and a melting point of 134–136 °C. TCMPMI has been used in a variety of scientific research applications, including in the synthesis of peptides and other organic molecules, as well as in biochemical and physiological studies. We will also discuss the advantages and limitations of using TCMPMI in laboratory experiments, as well as possible future directions for its use.
作用機序
The mechanism of action of 3,4,6-Trichloro-N-methylphthalimide is not fully understood. However, it is known that it interacts with proteins and enzymes, and it is believed that this interaction is responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,6-Trichloro-N-methylphthalimide are not yet fully understood. However, it is known that it can affect the activity of enzymes, and it has been shown to inhibit the enzyme cyclooxygenase. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
実験室実験の利点と制限
The main advantage of using 3,4,6-Trichloro-N-methylphthalimide in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a wide range of applications. However, there are some limitations to using 3,4,6-Trichloro-N-methylphthalimide in laboratory experiments. For example, it is not very soluble in water, and it is not very soluble in organic solvents. Additionally, it has a relatively short shelf-life and can be toxic if not handled properly.
将来の方向性
There are a number of potential future directions for the use of 3,4,6-Trichloro-N-methylphthalimide in scientific research. These include further investigating its mechanism of action, exploring its potential use as a therapeutic agent, and investigating its potential use as a diagnostic agent. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in the synthesis of peptides and other organic molecules. Finally, further research could be conducted on its potential use in the preparation of polymeric materials.
科学的研究の応用
3,4,6-Trichloro-N-methylphthalimide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of peptides and other organic molecules, as well as for the preparation of polymeric materials. Additionally, it has been used in biochemical and physiological studies, such as for the investigation of the mechanism of action of drugs and their effects on the body.
特性
IUPAC Name |
4,5,7-trichloro-2-methylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2/c1-13-8(14)5-3(10)2-4(11)7(12)6(5)9(13)15/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHNFLJRXDXJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503551 | |
| Record name | 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-trichloro-N-methylphthalimide | |
CAS RN |
72524-66-4 | |
| Record name | 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


